molecular formula C12H15N5OS2 B2798044 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine CAS No. 1219844-74-2

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine

Cat. No.: B2798044
CAS No.: 1219844-74-2
M. Wt: 309.41
InChI Key: XCWDZQWUNVNRKQ-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a piperidine backbone substituted with two distinct thiadiazole moieties: a 4-methyl-1,2,3-thiadiazole-5-carbonyl group and a 5-methyl-1,3,4-thiadiazol-2-yl group. The structural complexity arises from the fusion of two biologically relevant heterocycles, which may confer unique electronic, steric, and pharmacophoric properties. Thiadiazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS2/c1-7-10(20-16-13-7)12(18)17-5-3-4-9(6-17)11-15-14-8(2)19-11/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWDZQWUNVNRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCCC(C2)C3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound’s closest analogs include derivatives with single thiadiazole substituents or variations in the heterocyclic backbone. Key examples are:

Compound Name Structural Features Key Differences from Target Compound Biological Activity Reference
4-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridine-sulfonamide Pyridine-sulfonamide with 5-methyl-1,3,4-thiadiazole substituent Lacks piperidine and 1,2,3-thiadiazole moieties Anticancer (in vitro studies)
Sulfamethizole Sulfonamide with 5-methyl-1,3,4-thiadiazol-2-yl group Simplified sulfonamide backbone, no piperidine Antibacterial (withdrawn due to toxicity)
5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile Pyrazole-thiadiazole hybrid with acetyl linker Pyrazole core vs. piperidine; lacks 1,2,3-thiadiazole Antimicrobial (reported in vitro)

Key Observations :

  • The target compound’s dual thiadiazole system likely enhances π-π stacking and hydrogen-bonding interactions with biological targets compared to single-thiadiazole analogs like Sulfamethizole .
  • The piperidine ring may improve solubility and membrane permeability relative to pyridine or pyrazole-based analogs .

Q & A

Basic: What are the key considerations in synthesizing this compound to ensure high yield and purity?

Answer:
The synthesis of this heterocyclic compound requires precise control over reaction conditions and reagent selection. Key steps include:

  • Coupling Reactions : Use coupling agents (e.g., carbodiimides) to link the thiadiazole moieties to the piperidine backbone. Solvent choice (e.g., DMF or THF) and anhydrous conditions are critical to avoid hydrolysis .
  • Temperature Optimization : Reflux conditions (e.g., 90–110°C) enhance reaction efficiency, as seen in analogous thiadiazole syntheses .
  • Purification : Column chromatography or recrystallization from solvent mixtures (e.g., DMSO/water) improves purity. Monitor reaction progress via TLC or HPLC .

Advanced: How can coupling reactions between thiadiazole derivatives and the piperidine backbone be optimized to minimize by-products?

Answer:

  • Catalyst Selection : Employ Lewis acids (e.g., ZnCl₂) or palladium-based catalysts to accelerate coupling while suppressing side reactions like dimerization .
  • Stoichiometric Ratios : Maintain a 1:1 molar ratio of thiadiazole carbonyl chloride to piperidine derivatives to avoid excess unreacted starting material.
  • In Situ Monitoring : Use FT-IR or NMR to detect intermediate formation and adjust conditions dynamically .

Basic: Which spectroscopic techniques are most effective for confirming the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Analyze chemical shifts for the piperidine ring (δ 2.5–3.5 ppm for CH₂ groups) and thiadiazole protons (δ 8.0–9.0 ppm). Methyl groups on thiadiazoles appear as singlets near δ 2.3–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 339.04 for C₁₁H₁₃N₅OS₂⁺) .
  • IR Spectroscopy : Detect carbonyl stretching (1650–1750 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .

Advanced: How can X-ray crystallography or 2D NMR resolve stereochemical ambiguities in the piperidine ring substituents?

Answer:

  • X-ray Crystallography : Provides absolute configuration by resolving spatial arrangements of the thiadiazole and carbonyl groups. Requires high-purity crystals grown via slow evaporation (e.g., in ethanol/water) .
  • 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships. For example, NOE interactions between piperidine H-3 and thiadiazole methyl groups confirm substituent orientation .

Basic: What in vitro assays are recommended to screen for antimicrobial or anticancer activity?

Answer:

  • Antimicrobial : Broth microdilution assays (MIC determination) against Staphylococcus aureus or E. coli .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Include positive controls like doxorubicin .
  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like DHFR or kinases, using NADPH depletion or ATP competition .

Advanced: How can SAR studies identify critical functional groups for bioactivity?

Answer:

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methyl groups with halogens or longer alkyl chains).
  • Activity Correlation : Compare IC₅₀ values across analogs. For example, increased lipophilicity (via methyl groups) may enhance membrane permeability .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions between thiadiazole moieties and enzyme active sites (e.g., 14-α-demethylase in fungi) .

Advanced: How should researchers address conflicting data on the compound’s enzyme inhibition efficacy?

Answer:

  • Orthogonal Assays : Validate results using both fluorescence-based and radiometric assays (e.g., ³H-labeled substrates).
  • Kinetic Studies : Determine Kᵢ values under varying pH/temperature conditions to assess assay reproducibility .
  • Structural Analysis : Compare X-ray co-crystal structures of the compound-enzyme complex to identify binding inconsistencies .

Advanced: What computational strategies predict binding affinity with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability (e.g., using GROMACS).
  • Free Energy Perturbation (FEP) : Quantify binding energy contributions of specific substituents (e.g., methyl vs. trifluoromethyl groups) .
  • Validation : Cross-check computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for experimental binding constants .

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